REACTION_CXSMILES
|
Br[CH:2]([CH2:19][CH3:20])[C:3]([NH:5][C:6]1[S:7][C:8]([CH2:11][C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=2[Cl:18])=[CH:9][N:10]=1)=[O:4].[CH2:21]([NH2:23])[CH3:22]>CN(C)C=O>[Cl:18][C:13]1[CH:14]=[CH:15][CH:16]=[CH:17][C:12]=1[CH2:11][C:8]1[S:7][C:6]([NH:5][C:3](=[O:4])[CH:2]([NH:23][CH2:21][CH3:22])[CH2:19][CH3:20])=[N:10][CH:9]=1
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Name
|
|
Quantity
|
37 mg
|
Type
|
reactant
|
Smiles
|
BrC(C(=O)NC=1SC(=CN1)CC1=C(C=CC=C1)Cl)CC
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Name
|
|
Quantity
|
0.5 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
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Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
C(C)N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
|
Details
|
The reaction vessel was sealed
|
Type
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CUSTOM
|
Details
|
irradiation for 5 minutes at 80° C
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Duration
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5 min
|
Type
|
CUSTOM
|
Details
|
The crude mixture was evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
purified by reverse-phase preparative liquid chromatography (19 mg, 0.056, 56%)
|
Name
|
|
Type
|
|
Smiles
|
ClC1=C(CC2=CN=C(S2)NC(C(CC)NCC)=O)C=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |